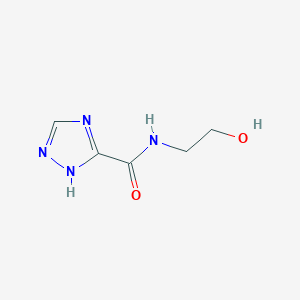
N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom and a carboxamide group at the 5-position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of 1H-1,2,4-triazole-5-carboxylic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation: Formation of N-(2-oxoethyl)-1H-1,2,4-triazole-5-carboxamide.
Reduction: Formation of N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide.
Substitution: Formation of halogenated or alkylated derivatives of the triazole ring.
Scientific Research Applications
Chemistry: N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring can interact with the active sites of enzymes, potentially leading to the development of new drugs.
Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt metabolic pathways, resulting in therapeutic effects. Additionally, the hydroxyethyl group can enhance the compound’s solubility and bioavailability, further contributing to its efficacy.
Comparison with Similar Compounds
- N-(2-hydroxyethyl)-2-pyrrolidone
- N-(2-hydroxyethyl)succinimide
- N-(2-hydroxyethyl)ethylenediamine
Comparison: N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. Compared to N-(2-hydroxyethyl)-2-pyrrolidone and N-(2-hydroxyethyl)succinimide, the triazole ring offers additional sites for functionalization and interaction with biological targets. N-(2-hydroxyethyl)ethylenediamine, on the other hand, lacks the triazole ring and thus has different reactivity and applications. The presence of the triazole ring in this compound makes it a versatile compound with potential for diverse applications in research and industry.
Properties
Molecular Formula |
C5H8N4O2 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C5H8N4O2/c10-2-1-6-5(11)4-7-3-8-9-4/h3,10H,1-2H2,(H,6,11)(H,7,8,9) |
InChI Key |
OWUCFRZOOBBVBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


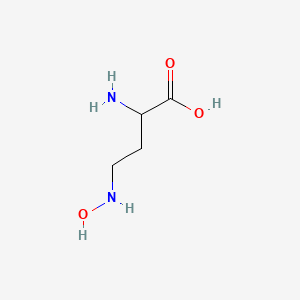
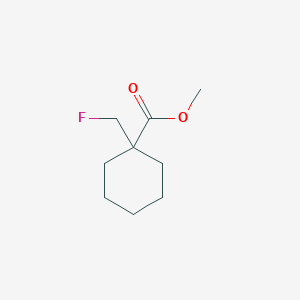
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)


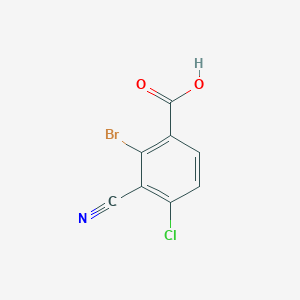

![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13109569.png)
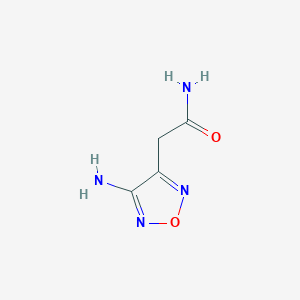
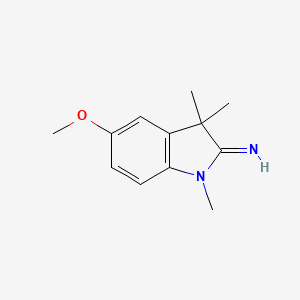

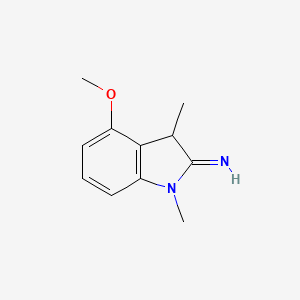

![7-Benzyl-4-(pyridin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13109591.png)
